molecular formula C6H6BrClN2 B2418221 6-Bromo-5-chloro-2-methylpyridin-3-amine CAS No. 2115000-36-5

6-Bromo-5-chloro-2-methylpyridin-3-amine

Cat. No. B2418221
CAS RN: 2115000-36-5
M. Wt: 221.48
InChI Key: GIAPXABRAYBXJA-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-2-methylpyridin-3-amine is a chemical compound with the molecular weight of 221.48 . Its IUPAC name is 5-bromo-6-chloro-2-methylpyridin-3-amine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives .


Molecular Structure Analysis

The InChI code for 6-Bromo-5-chloro-2-methylpyridin-3-amine is 1S/C6H6BrClN2/c1-3-5(9)2-4(7)6(8)10-3/h2H,9H2,1H3 . The exact mass of the compound is 185.979248 .


Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been used to produce novel pyridine derivatives .


Physical And Chemical Properties Analysis

6-Bromo-5-chloro-2-methylpyridin-3-amine is a solid at room temperature . It has a molecular weight of 221.48 . The compound has a density of 1.6±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Novel Pyridine Derivatives

The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . This process involves coupling the compound with a series of arylboronic acids in the presence of tetrakis (triphenylphosphine)palladium (0) as a catalyst and K3PO4 as a base .

Quantum Mechanical Investigations

The synthesized pyridine derivatives are further used for quantum mechanical investigations . Density functional theory (DFT) studies are carried out for these derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite program .

Biological Activities

The pyridine derivatives synthesized from the compound are investigated for their biological activities . These include anti-thrombolytic, biofilm inhibition, and haemolytic activities .

Chiral Dopants for Liquid Crystals

The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements with the help of DFT methods, describe the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .

CDK4 and/or CDK6 Inhibitors

The compound is used to prepare pyridino [2,3-d]pyrimidin-7 (8H)-one derivatives as CDK4 and/or CDK6 inhibitors useful in the treatment of diseases .

In Vitro Bacteria Scavenging Abilities

The synthesized compounds are screened for in vitro bacteria scavenging abilities . At the concentration of 50 and 100 μg/mL, compounds 2b, 2c, 2d, 3c, and 3f with IC50-values of 51.4, 52.10, 58.0, 56.2, and 56.5 μg/mL respectively, were found most potent against E. coli .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation .

properties

IUPAC Name

6-bromo-5-chloro-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-5(9)2-4(8)6(7)10-3/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAPXABRAYBXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-chloro-2-methylpyridin-3-amine

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